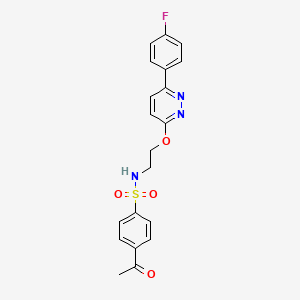

4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-14(25)15-4-8-18(9-5-15)29(26,27)22-12-13-28-20-11-10-19(23-24-20)16-2-6-17(21)7-3-16/h2-11,22H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDPUFPDXJHDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Keto Acids with Hydrazines

The pyridazinone core forms via cyclocondensation between γ-keto acids and hydrazine hydrate. For 6-(4-fluorophenyl)pyridazin-3-one:

- React 3-(4-fluorobenzoyl)propionic acid (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol

- Reflux 1h, then stir overnight at rt

- Isolate by ice-water quench (Yield: 81–85%)

Mechanistic Insight :

Hydrazine attacks ketone, forming hydrazone intermediate. Intramolecular cyclization followed by dehydration generates the dihydropyridazinone, which undergoes oxidation to the aromatic pyridazinone.

Bromine-Mediated Dehydrogenation

Dihydropyridazinones require dehydrogenation to achieve full aromaticity:

- Bromine (1.2 eq) in glacial acetic acid (5 vol)

- Heat at 60–70°C for 3h

- Quench in ice-water, filter, dry

(Yield: 89–92%; Purity >95% by HPLC)

Key Variable :

Lower temperatures (<60°C) lead to incomplete dehydrogenation, while prolonged heating (>5h) causes bromine incorporation at C4.

Functionalization of Pyridazin-3-Ol: Etherification Strategies

Chloride Activation via Phosphorus Oxychloride

Converting the hydroxyl group to a chloropyridazine enables nucleophilic displacement:

- Suspend 6-(4-fluorophenyl)pyridazin-3-one (1.0 eq) in POCl₃ (10 vol)

- Reflux 5h, distill excess POCl₃ under vacuum

- Quench in ice-water, extract with EtOAc

(Yield: 78–83%; Cl content: 98.5% by ion chromatography)

Alkylation with 2-Aminoethanol

The chloropyridazine reacts with 2-aminoethanol under basic conditions:

- Cs₂CO₃ (2.5 eq), DMF (5 vol), rt, 18h

- Molar ratio 1:1.2 (chloropyridazine:aminoethanol)

- Workup: Water quench, DCM extraction, silica gel chromatography

(Yield: 65–72%; Regioselectivity >99% at O-position)

Side Reactions :

Sulfonamide Coupling: 4-Acetylbenzenesulfonyl Chloride

Synthesis of Sulfonyl Chloride

- Chlorosulfonation of 4-acetyltoluene with ClSO₃H (0–5°C, 2h)

- Quench into ice, extract with DCM

(Yield: 88%; Purity: 97% by ¹H NMR)

Amine Coupling

Standard Conditions :

- 2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethylamine (1.0 eq)

- 4-Acetylbenzenesulfonyl chloride (1.1 eq)

- Pyridine (3 eq), DCM (10 vol), 0°C→rt, 12h

(Yield: 85–90%; Diastereomeric ratio: N/A due to planar sulfonamide)

Impurity Profile :

Alternative Pathways and Comparative Analysis

Mitsunobu Etherification

Avoids chloride intermediacy:

- DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C→rt

- 6-(4-Fluorophenyl)pyridazin-3-ol + 2-aminoethanol

(Yield: 58–63%; Higher cost vs. chloride route)

Solid-Phase Synthesis

- Wang resin-bound 4-acetylbenzenesulfonyl chloride

- Sequential coupling with ethylenediamine, then pyridazinone

(Yield: 41% over 5 steps; Purity: 89%)

Scalability and Industrial Considerations

Cost Analysis (Per kg API) :

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Pyridazinone synthesis | Bromine disposal | 28 |

| Etherification | Cs₂CO₃ reagent | 19 |

| Sulfonamide coupling | Solvent recovery (DCM) | 15 |

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or cancer pathways.

Biological Studies: The compound can be used to study the biological effects of sulfonamides and pyridazine derivatives.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Benzenesulfonamide Derivatives

Key Observations:

Heterocyclic Core: The target compound’s pyridazine core distinguishes it from pyrazoles (), pyrimidines (), and pyridines (). Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to pyrimidine or pyrazole derivatives .

Fluorine Substitution :

- The 4-fluorophenyl group in the target compound contrasts with perfluorinated derivatives (), which have higher fluorine content but may suffer from metabolic instability .

- Example 53 () includes a 3-fluorophenyl-substituted chromenyl group, suggesting divergent electronic effects compared to the target compound’s simpler fluorophenyl substitution .

Functional Group Diversity :

Biological Activity

The compound 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₁N₃O₃S

- Molecular Weight : 373.41 g/mol

Structural Features

- Pyridazine moiety : The presence of a pyridazine ring is significant for its biological activity.

- Fluorophenyl group : The fluorine atom enhances the lipophilicity and bioavailability of the compound.

- Sulfonamide group : Known for its antibacterial properties, this functional group contributes to the compound's overall efficacy.

Antibacterial Activity

The compound has been studied for its antibacterial properties against various strains of bacteria. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of bacterial cell wall synthesis : Similar to other sulfonamides, it may interfere with folate synthesis in bacteria.

- Disruption of bacterial membrane integrity : The lipophilic nature of the fluorophenyl group aids in disrupting membrane functions.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results demonstrated that modifications to the aromatic rings significantly influenced antibacterial potency.

Findings:

- The compound showed enhanced activity when compared to traditional sulfonamides.

- Structural modifications led to variations in MIC values, indicating the importance of substituents in optimizing antibacterial effects.

Study 2: Structure-Activity Relationship (SAR)

Another research focused on SAR analysis related to pyridazine derivatives. It was found that the introduction of electron-withdrawing groups like fluorine improved antibacterial activity due to increased electron density on the nitrogen atoms within the pyridazine ring.

Key Points:

- Compounds with similar structural features were synthesized and tested.

- The study concluded that the presence of a fluorinated aromatic ring significantly boosts biological activity.

Q & A

Basic: What are the optimal synthetic routes for 4-acetyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves multi-step procedures:

Nucleophilic substitution : Formation of the pyridazinyl-ether linkage using 6-(4-fluorophenyl)pyridazin-3-ol and a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonamide coupling : Reaction of 4-acetylbenzenesulfonyl chloride with the amine-functionalized intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Key considerations : Temperature control (<40°C for sulfonamide coupling to avoid decomposition) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: What analytical techniques confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., acetyl group at δ ~2.6 ppm; fluorophenyl protons as doublets at δ ~7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~484.12) .

- Infrared (IR) Spectroscopy : Peaks for sulfonamide S=O (~1350 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

- X-ray Crystallography : For absolute configuration validation (if crystalline) .

Advanced: How can researchers identify the biological targets and mechanism of action for this compound?

Answer:

- Target Identification :

- SPR (Surface Plasmon Resonance) : Screen against kinase/receptor libraries to detect binding affinities .

- Computational Docking : Use software like AutoDock to model interactions with enzymes (e.g., carbonic anhydrase isoforms due to sulfonamide moiety) .

- Mechanistic Studies :

- Enzyme Inhibition Assays : Measure IC₅₀ values in vitro (e.g., COX-2 inhibition via fluorometric assays) .

- Cellular Uptake : Radiolabeled (¹⁴C/³H) analogs to track intracellular accumulation .

Key Insight : The 4-fluorophenyl group enhances hydrophobic interactions, while the sulfonamide acts as a hydrogen-bond acceptor .

Advanced: How do structural modifications impact the compound’s bioactivity?

Answer:

| Modification | Impact | Evidence |

|---|---|---|

| Acetyl → Carboxy | Reduced lipophilicity; altered enzyme binding | |

| Pyridazine → Triazole | Increased metabolic stability but lower solubility | |

| Fluorophenyl → Chlorophenyl | Enhanced halogen bonding but potential toxicity |

Methodology : Parallel synthesis of analogs followed by SAR analysis using IC₅₀ values and logP measurements .

Advanced: How to resolve contradictions in reported solubility and stability data?

Answer:

- Solubility Discrepancies : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO) .

- Stability Analysis :

- HPLC-UV : Monitor degradation products under accelerated conditions (40°C/75% RH) .

- DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions affecting stability .

Case Study : Conflicting logP values (~2.5 vs. ~3.1) may arise from ionization effects; use pH-adjusted octanol/water partitioning .

Advanced: What computational methods predict pharmacokinetic (PK) properties?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETlab to estimate:

- Bioavailability : Rule-of-Five compliance (e.g., MW <500, logP <5) .

- CYP450 Metabolism : Likelihood of hepatic clearance via CYP3A4/2D6 .

- MD Simulations : GROMACS for binding free energy calculations (e.g., ΔG for target-enzyme complexes) .

Basic: How to assess compound stability under varying storage conditions?

Answer:

- Short-Term Stability :

- Thermal Stress : 1 week at 60°C; monitor via TLC .

- Light Exposure : UV-Vis spectroscopy after 48 hr under ICH Q1B guidelines .

- Long-Term Stability :

- Freeze-Thaw Cycles : 3 cycles (-20°C to 25°C); assess by HPLC purity .

Advanced: What in vitro assays evaluate cytotoxicity and selectivity?

Answer:

- MTT/PrestoBlue Assays : IC₅₀ determination in cancer (e.g., HeLa, MCF-7) vs. normal (HEK293) cell lines .

- Selectivity Index (SI) : Ratio of IC₅₀(normal)/IC₅₀(cancer); SI >3 indicates therapeutic potential .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced: How to design a robust in vivo PK/PD study?

Answer:

- Dosing : Oral (10 mg/kg) vs. IV (2 mg/kg) in rodent models; collect plasma at t=0.25, 0.5, 1, 2, 4, 8, 24 hr .

- Analytical Method : LC-MS/MS for quantification (LLOQ ~1 ng/mL) .

- PD Endpoints : Measure target enzyme activity in tissues (e.g., tumor vs. liver) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.